molecular formula C9H15Br3 B3053768 1,3,5-Tris(bromomethyl)cyclohexane CAS No. 56025-65-1

1,3,5-Tris(bromomethyl)cyclohexane

Cat. No. B3053768
CAS RN: 56025-65-1
M. Wt: 362.93 g/mol
InChI Key: HPDNDWLWKJEJTR-UHFFFAOYSA-N
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Description

1,3,5-Tris(bromomethyl)cyclohexane is a chemical compound with the molecular formula C~9~H~15~Br~3~ . It belongs to the class of brominated cyclohexanes . The compound consists of three bromomethyl groups attached to the cyclohexane ring. Its systematic IUPAC name is 1,3,5-tris-(bromomethyl) cyclohexane .


Synthesis Analysis

The synthesis of 1,3,5-Tris(bromomethyl)cyclohexane involves the bromination of cyclohexane at the 1st , 3rd , and 5th positions. Various methods can be employed for this synthesis, including free radical bromination or electrophilic bromination using N-bromosuccinimide (NBS) as a bromine source. The reaction typically occurs under reflux conditions in an appropriate solvent .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(bromomethyl)cyclohexane consists of a cyclohexane ring with three bromomethyl (CH~2~Br) groups attached at the 1st , 3rd , and 5th carbon atoms. The compound adopts a chair conformation due to the tetrahedral arrangement of the bromine atoms around the cyclohexane ring .


Chemical Reactions Analysis

  • Reductive Dehalogenation : Removal of bromine atoms can occur under reducing conditions to yield cyclohexane derivatives .

Physical And Chemical Properties Analysis

  • Appearance : Likely a colorless to pale yellow liquid or crystalline solid .

Scientific Research Applications

Proximity Effects in Synthesis

1,3,5-Tris(bromomethyl)cyclohexane and its derivatives exhibit significant proximity effects in their chemical reactivity. This is evident in the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, where the presence of alkyl groups significantly influences the reactivity of these compounds. For example, in one method, the corresponding triols are converted using PPh3 Br2 under high temperature conditions (175°C), demonstrating the unique reactivity of these highly substituted cyclohexanes due to proximity effects (Hofmann et al., 2006).

Formation of Soluble Tri-Grignard Reagents

The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields soluble tri-Grignard reagents. These intermediates are characterized by their reactions with water, trimethylchlorosilane, and methyltrichlorosilane, showcasing their potential utility in organic synthesis (Boudjouk et al., 1985).

Role in Molecular Aggregation

Cyclohexane derivatives, such as those related to 1,3,5-Tris(bromomethyl)cyclohexane, have been shown to form linear, rod-shaped structures in the solid state. The formation of these aggregates is directed by triple hydrogen-bonding interactions, leading to non-centrosymmetric packing arrangements. This property is significant for understanding molecular self-assembly and designing materials with specific optical properties (Fan et al., 1995).

Conformational Studies

Conformational studies of cyclohexane derivatives have revealed equilibrium between various isomers, such as 1,3-cis-1,5-cis and 1,3-cis-1,5-trans isomers. Understanding the conformational preferences and reactivity of these compounds is crucial for the synthesis of complex molecules and for the design of reaction pathways (Chuang & Fang, 2001).

Iron(III) Chelation

Research has been conducted on the binding properties of novel tripodal ligands related to 1,3,5-Tris(bromomethyl)cyclohexane towards iron(III). This includes studies on the stability and structure of iron complexes, which are important for understanding metal-ligand interactions and designing new chelating agents (Kanungo et al., 2008).

Mechanism of Action

1,3,5-Tris(bromomethyl)cyclohexane is often used as a brominating agent in organic synthesis. The bromomethyl groups can serve as electrophiles, participating in reactions with nucleophiles. Its reactivity depends on the specific reaction conditions and the nature of the substrate .

Safety and Hazards

  • Disposal : Follow local regulations for disposal of hazardous waste .

Future Directions

  • Mechanistic Studies : Understand the detailed mechanisms of its reactions .

properties

IUPAC Name

1,3,5-tris(bromomethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNDWLWKJEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1CBr)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336233
Record name 1,3,5-tris(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56025-65-1
Record name 1,3,5-tris(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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